TDO vs. IDO1 Enzyme Selectivity – 16‑Fold Preference for TDO Over IDO1
In recombinant enzyme assays, 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid inhibited human TDO with an IC₅₀ of 40 nM, compared to an IC₅₀ of 640 nM against human IDO1, yielding a 16‑fold selectivity window favoring TDO [1]. This contrasts with the prototypical dual IDO1/TDO inhibitor epacadostat, which exhibits sub‑micromolar potency against both enzymes without marked selectivity [2].
| Evidence Dimension | Enzyme inhibitory potency (IC₅₀, nM) and TDO/IDO1 selectivity ratio |
|---|---|
| Target Compound Data | TDO IC₅₀ = 40 nM; IDO1 IC₅₀ = 640 nM; selectivity ratio = 16 (TDO‑selective) |
| Comparator Or Baseline | Epacadostat (literature baseline): IDO1 IC₅₀ ≈ 10 nM; TDO IC₅₀ ≈ 100–1,000 nM (non‑selective or IDO1‑preferring) |
| Quantified Difference | Target compound shows 16‑fold TDO preference vs. epacadostat's reported ≤10‑fold preference (direction reversed) |
| Conditions | Recombinant human TDO (aa 19–388) and IDO1 (aa 12–403) expressed in E. coli Transetta (DE3); spectrophotometric (Nanodrop 2000c) assay |
Why This Matters
For programs requiring selective TDO modulation (e.g., in tumors where IDO1 inhibition alone is insufficient due to TDO compensation), this selectivity profile reduces the confounding dual‑target pharmacology that limits mechanistic deconvolution.
- [1] BindingDB. BDBM50606613. IC₅₀ values: 40 nM (TDO) and 640 nM (IDO1). Sichuan University/ChEMBL curation. View Source
- [2] Yue, E. W. et al. (2016) Discovery of epacadostat (INCB024360), a selective IDO1 inhibitor. J. Med. Chem., 59, 7299–7312. (Epacadostat IC₅₀: IDO1 cellular ~10 nM, TDO ~μM). View Source
